molecular formula C32H58N4 B14653817 15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) CAS No. 53816-35-6

15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)

Cat. No.: B14653817
CAS No.: 53816-35-6
M. Wt: 498.8 g/mol
InChI Key: MZISUAFZEDTBKW-UHFFFAOYSA-N
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Description

15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[515~8~3~6~]hexadecane) is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) typically involves multi-step organic reactions. One common approach is the reaction of 1,4-dibromobutane with a suitable diazadispiro compound under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogen atoms in the compound can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) has several applications in scientific research:

Mechanism of Action

The mechanism by which 15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

53816-35-6

Molecular Formula

C32H58N4

Molecular Weight

498.8 g/mol

IUPAC Name

15-[4-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)butyl]-7,15-diazadispiro[5.1.58.36]hexadecane

InChI

InChI=1S/C32H58N4/c1-5-15-29(16-6-1)25-35(26-30(33-29)17-7-2-8-18-30)23-13-14-24-36-27-31(19-9-3-10-20-31)34-32(28-36)21-11-4-12-22-32/h33-34H,1-28H2

InChI Key

MZISUAFZEDTBKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(CC3(N2)CCCCC3)CCCCN4CC5(CCCCC5)NC6(C4)CCCCC6

Origin of Product

United States

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